

Vintoperol: A Technical Pharmacological Profile

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Compound of Interest		
Compound Name:	Vintoperol	
Cat. No.:	B1683556	Get Quote

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Vintoperol (also known as RT-3003) is a discontinued cardiovascular drug candidate developed by the Hungarian pharmaceutical company Gedeon Richter Plc.[1] Its chemical name is (-)-1beta-ethyl-1alpha-hydroxymethyl-1,2,3,4,6,7, 12balpha-octahydroindolo[2,3-a]quinolizine.[1] This technical guide provides a comprehensive overview of the available pharmacological information on **Vintoperol**, compiled from existing public data.

Executive Summary

Vintoperol was investigated for the treatment of cardiovascular diseases.[1] Its primary mechanism of action is understood to be a combination of voltage-gated calcium channel (VDCC) blocking and α -adrenergic receptor antagonism.[1] Despite its initial development, the global research and development of **Vintoperol** have been discontinued.[1] Publicly available data on its detailed pharmacological and pharmacokinetic properties, as well as the specific reasons for its discontinuation, are limited.

Mechanism of Action

Vintoperol exhibits a dual mechanism of action, targeting two key pathways involved in cardiovascular regulation:

Voltage-Gated Calcium Channel (VDCC) Blockade: Vintoperol acts as a blocker of VDCCs.
 By inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells, it is expected to induce vasodilation and potentially modulate cardiac contractility and heart rate.

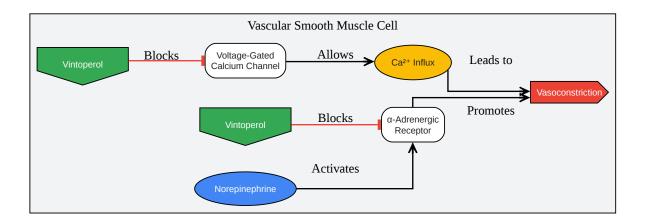


α-Adrenergic Receptor Antagonism: The compound also functions as an antagonist of αadrenergic receptors. This action would counteract the vasoconstrictive effects of
endogenous catecholamines like norepinephrine, further contributing to vasodilation and a
reduction in blood pressure.

Additionally, preclinical studies have suggested that the vasodilating effects of **Vintoperol** are mediated by the release of endothelium-derived nitric oxide, a key signaling molecule in promoting vasodilation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by **Vintoperol**'s dual mechanism of action.



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Vintoperol's dual blockade of VDCC and α -adrenergic receptors.

Pharmacological Data

Comprehensive quantitative data on the pharmacological profile of **Vintoperol** is not readily available in the public domain. The tables below are structured to present such data; however, they remain largely unpopulated due to the limited information.



Table 1: In Vitro Pharmacology

Target	Assay Type	Species	IC50	Ki	EC50
Voltage-					
Gated	Data not	Data not	Data not	Data not	Data not
Calcium	available	available	available	available	available
Channels					
α-Adrenergic	Data not	Data not	Data not	Data not	Data not
Receptors	available	available	available	available	available

Table 2: Pharmacokinetic Parameters

Species	Route of Administrat ion	Half-life (t½)	Clearance (CL)	Volume of Distribution (Vd)	Bioavailabil ity
Data not	Data not	Data not	Data not available	Data not	Data not
available	available	available		available	available

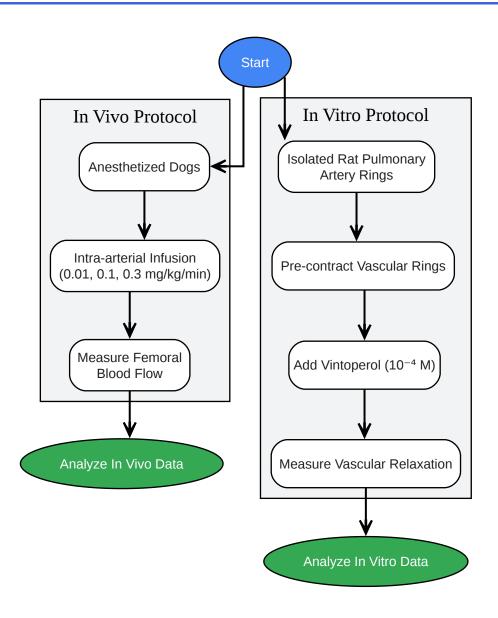
Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of **Vintoperol** are scarce in published literature. The following represents a generalized workflow based on the available information suggesting both in vivo and in vitro studies were conducted.

In Vivo Vasodilation Studies (Canine and Murine Models)

One available study provides some insight into the in vivo and in vitro experimental designs used to assess **Vintoperol**'s vasodilatory effects.





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References

- 1. Vintoperol Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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